Cas no 75462-57-6 (2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene)

2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene structure
75462-57-6 structure
Product Name:2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene
CAS No:75462-57-6
MF:C8H5Cl2F3O
MW:245.025911092758
MDL:MFCD04972751
CID:539493
PubChem ID:12907498
Update Time:2025-04-19

2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)-
    • 2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene
    • 75462-57-6
    • 3-Chloro-4-Trifluoromethoxy-benzylchloride
    • BGCYQCFQJISREP-UHFFFAOYSA-N
    • F70938
    • EN300-1937814
    • 3-Chloro-4-(trifluoromethoxy)benzyl chloride, 98%
    • SCHEMBL10582291
    • 3-Chloro-4-(trifluoromethoxy)benzyl chloride
    • DTXSID80512676
    • MFCD04972751
    • MDL: MFCD04972751
    • Inchi: 1S/C8H5Cl2F3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
    • InChI Key: BGCYQCFQJISREP-UHFFFAOYSA-N
    • SMILES: ClC1C=C(CCl)C=CC=1OC(F)(F)F

Computed Properties

  • Exact Mass: 243.96705
  • Monoisotopic Mass: 243.9669547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene Pricemore >>

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